(6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone
Overview
Description
(6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone, also known as MPPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPPM belongs to the class of compounds known as piperidine derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone is not fully understood, but it is thought to involve the modulation of ion channels in the nervous system. Specifically, (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone is able to reduce the excitability of neurons and thereby reduce pain sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on pain sensitivity, (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has also been shown to have other biochemical and physiological effects. For example, (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone in lab experiments is its high potency and specificity for voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one limitation of using (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Future Directions
There are several potential future directions for research on (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone. One area of interest is the development of more potent and selective analogs of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone that may have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone in other disease states, such as epilepsy and migraine. Finally, further research is needed to fully understand the mechanism of action of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone and how it interacts with other ion channels and neurotransmitter systems in the nervous system.
Scientific Research Applications
(6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has been extensively studied for its potential therapeutic applications in a variety of disease states. One of the most promising areas of research involves the use of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone as a potential treatment for neuropathic pain. Studies have shown that (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone is able to reduce pain sensitivity in animal models of neuropathic pain, and it has been suggested that this effect is mediated through the modulation of voltage-gated sodium channels.
properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)-[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-5-3-7-22(25-17)16-26-12-4-6-21(15-26)24(27)20-9-8-19-14-23(28-2)11-10-18(19)13-20/h3,5,7-11,13-14,21H,4,6,12,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLDPDOCCFMHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCC(C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784232 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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